Potassium (1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl)trifluoroborate
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Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. This intermediate is then reacted with potassium trifluoroborate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide involves its interaction with specific molecular targets. The piperidine ring and its substituents can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H24BF3KNO4 |
---|---|
Molecular Weight |
377.25 g/mol |
IUPAC Name |
potassium;[4-(2-ethoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C14H24BF3NO4.K/c1-5-22-11(20)10-14(15(16,17)18)6-8-19(9-7-14)12(21)23-13(2,3)4;/h5-10H2,1-4H3;/q-1;+1 |
InChI Key |
HZCKHSQFOZCOIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
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